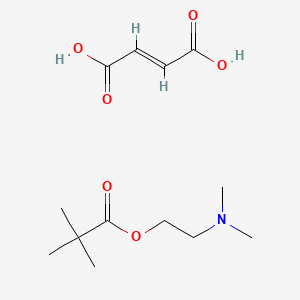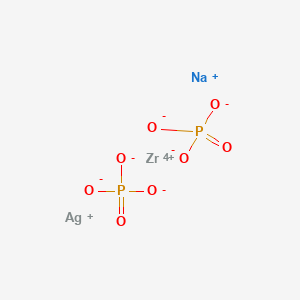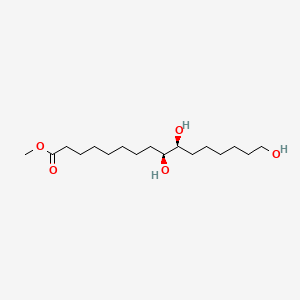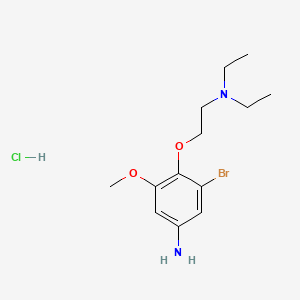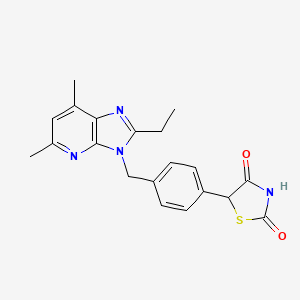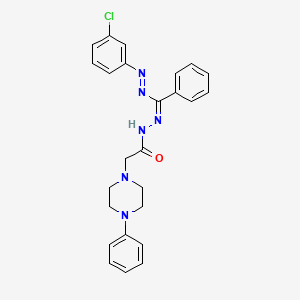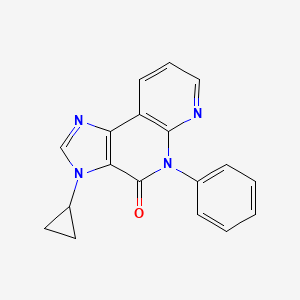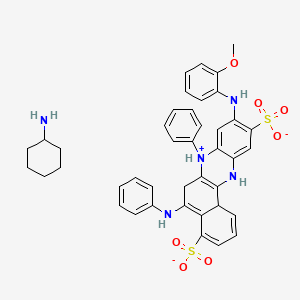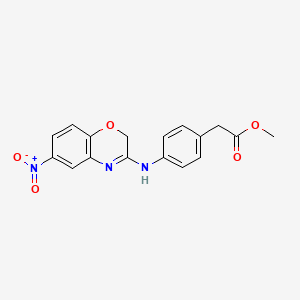
Benzeneacetic acid, 4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzeneacetic acid moiety linked to a 6-nitro-2H-1,4-benzoxazin-3-yl group through an amino linkage, with a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester typically involves a multi-step process:
Formation of the Benzoxazin Ring: The initial step involves the synthesis of the 6-nitro-2H-1,4-benzoxazin-3-yl intermediate. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Amino Linkage Formation: The benzoxazin intermediate is then reacted with benzeneacetic acid derivatives to form the amino linkage. This step often requires the use of coupling reagents and catalysts to facilitate the reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester. This reaction is typically carried out under acidic or basic conditions to drive the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, 4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzeneacetic acid, 4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester exerts its effects involves interactions with specific molecular targets. The nitro group and benzoxazin ring are key functional groups that interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzeneacetic acid, 4-((4-chlorobenzoyl)(6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester
- 4-(6-Nitro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid
Uniqueness
Benzeneacetic acid, 4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
109226-94-0 |
|---|---|
Molekularformel |
C17H15N3O5 |
Molekulargewicht |
341.32 g/mol |
IUPAC-Name |
methyl 2-[4-[(6-nitro-2H-1,4-benzoxazin-3-yl)amino]phenyl]acetate |
InChI |
InChI=1S/C17H15N3O5/c1-24-17(21)8-11-2-4-12(5-3-11)18-16-10-25-15-7-6-13(20(22)23)9-14(15)19-16/h2-7,9H,8,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
LCBNLRYAWBUXCY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC=C(C=C1)NC2=NC3=C(C=CC(=C3)[N+](=O)[O-])OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


